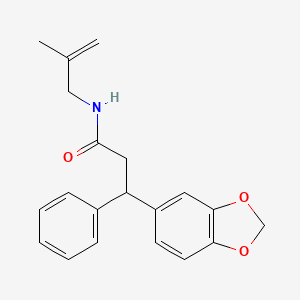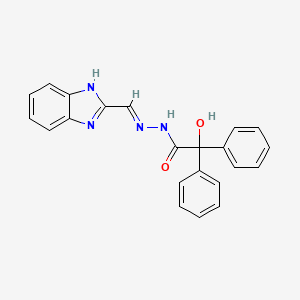
4-(4-biphenylylamino)-4-oxo-2-butenoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-biphenylylamino)-4-oxo-2-butenoic acid, also known as BPOB, is a chemical compound that has gained significant attention in scientific research due to its potential applications as a tool for studying protein-protein interactions. BPOB is a small molecule that can bind to specific sites on proteins, which makes it a valuable tool for studying the structure and function of proteins. In
作用机制
4-(4-biphenylylamino)-4-oxo-2-butenoic acid works by binding to specific sites on proteins, which can either inhibit or enhance the protein's function. 4-(4-biphenylylamino)-4-oxo-2-butenoic acid can also induce conformational changes in proteins, which can alter their activity. The mechanism of action of 4-(4-biphenylylamino)-4-oxo-2-butenoic acid is complex and depends on the specific protein that it is interacting with.
Biochemical and Physiological Effects:
4-(4-biphenylylamino)-4-oxo-2-butenoic acid has been shown to have a variety of biochemical and physiological effects. For example, 4-(4-biphenylylamino)-4-oxo-2-butenoic acid can inhibit the activity of certain enzymes, such as the proteasome, which is involved in protein degradation. 4-(4-biphenylylamino)-4-oxo-2-butenoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells. However, the physiological effects of 4-(4-biphenylylamino)-4-oxo-2-butenoic acid are still being studied, and more research is needed to fully understand its effects on living organisms.
实验室实验的优点和局限性
One of the main advantages of using 4-(4-biphenylylamino)-4-oxo-2-butenoic acid in lab experiments is its ability to bind to specific sites on proteins, which allows for more precise and detailed studies of protein-protein interactions. 4-(4-biphenylylamino)-4-oxo-2-butenoic acid is also a small molecule, which means that it can easily penetrate cell membranes and interact with proteins inside cells. However, there are also limitations to using 4-(4-biphenylylamino)-4-oxo-2-butenoic acid in lab experiments. For example, 4-(4-biphenylylamino)-4-oxo-2-butenoic acid may not be effective against all proteins, and its effects on living organisms are still not fully understood.
未来方向
There are many potential future directions for the use of 4-(4-biphenylylamino)-4-oxo-2-butenoic acid in scientific research. One area of focus is the development of new methods for synthesizing 4-(4-biphenylylamino)-4-oxo-2-butenoic acid that are more efficient and cost-effective. Another area of focus is the study of 4-(4-biphenylylamino)-4-oxo-2-butenoic acid's effects on living organisms, including its potential as a therapeutic agent for treating diseases such as cancer. Additionally, researchers are exploring new ways to use 4-(4-biphenylylamino)-4-oxo-2-butenoic acid to study protein-protein interactions, such as combining it with other techniques such as mass spectrometry or X-ray crystallography.
合成方法
The synthesis of 4-(4-biphenylylamino)-4-oxo-2-butenoic acid involves several steps, including the reaction between 4-bromo-1-butene and 4-biphenylamine to form 4-(4-biphenylylamino)-1-butene, followed by the reaction between 4-(4-biphenylylamino)-1-butene and maleic anhydride to form 4-(4-biphenylylamino)-4-oxo-2-butenoic acid. The synthesis of 4-(4-biphenylylamino)-4-oxo-2-butenoic acid is a complex process that requires specialized equipment and expertise.
科学研究应用
4-(4-biphenylylamino)-4-oxo-2-butenoic acid has been used in a variety of scientific research applications, including the study of protein-protein interactions. 4-(4-biphenylylamino)-4-oxo-2-butenoic acid can bind to specific sites on proteins, which allows researchers to study the structure and function of proteins in a more detailed and precise manner. 4-(4-biphenylylamino)-4-oxo-2-butenoic acid has also been used to study the interactions between proteins and other molecules, such as small molecules or nucleic acids.
属性
IUPAC Name |
(Z)-4-oxo-4-(4-phenylanilino)but-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c18-15(10-11-16(19)20)17-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H,(H,17,18)(H,19,20)/b11-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPLXBPDWJLQFZ-KHPPLWFESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)/C=C\C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-oxo-4-(4-phenylanilino)but-2-enoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-cyano-3-methyl-5-({[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B6012972.png)
![1-(2-phenoxyethyl)-4-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B6012980.png)
![3-(1-adamantyl)-1-(2-hydroxyethyl)-7,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B6012988.png)
![2,4-dihydroxy-3-methylbenzaldehyde [4-(4-methoxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B6012991.png)

![(3-fluoro-4-methoxyphenyl)(1-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]methyl}-3-piperidinyl)methanone](/img/structure/B6013009.png)

![2-{3-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]propanoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6013022.png)
![2-(4-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-methyl-2-piperazinyl)ethanol trifluoroacetate (salt)](/img/structure/B6013041.png)


![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6013049.png)
![2-{1-(cyclohexylmethyl)-4-[(6-methoxy-2H-chromen-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6013057.png)
![{2-[(4-chloro-1-naphthyl)oxy]ethyl}(tetrahydro-2-furanylmethyl)amine oxalate](/img/structure/B6013062.png)